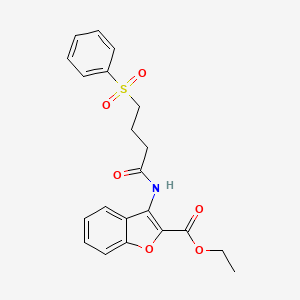

Ethyl 3-(4-(phenylsulfonyl)butanamido)benzofuran-2-carboxylate

Description

Ethyl 3-(4-(phenylsulfonyl)butanamido)benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted at the 3-position with a 4-(phenylsulfonyl)butanamido group and at the 2-position with an ethyl carboxylate ester.

Properties

IUPAC Name |

ethyl 3-[4-(benzenesulfonyl)butanoylamino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6S/c1-2-27-21(24)20-19(16-11-6-7-12-17(16)28-20)22-18(23)13-8-14-29(25,26)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKRSICFWHSZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-(4-(phenylsulfonyl)butanamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar principles with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 3-(4-(phenylsulfonyl)butanamido)benzofuran-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-(4-(phenylsulfonyl)butanamido)benzofuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(phenylsulfonyl)butanamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The benzofuran ring structure plays a crucial role in its biological activity by facilitating these interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-(4-(phenylsulfonyl)butanamido)benzofuran-2-carboxylate with compounds sharing its benzofuran core, sulfonamide/sulfonyl groups, or ester functionalities. Key differences in substituents, molecular properties, and biological activities are emphasized.

Table 1: Structural and Functional Comparison

Key Observations:

Benzofuran Core Modifications :

- The target compound’s 3-position substitution with a phenylsulfonyl butanamido group distinguishes it from simpler analogs like ethyl benzofuran-2-carboxylate, which lacks functional complexity and exhibits instability in polar solvents .

- Piperazine-linked derivatives (e.g., the anti-tubercular compound in ) demonstrate enhanced biological activity due to extended hydrogen-bonding networks from sulfonamide and nitro groups.

Sulfonamide/Sulfonyl Group Impact: The phenylsulfonyl moiety in the target compound may improve binding to hydrophobic pockets in proteins, akin to L748337’s sulfonamide-mediated receptor interactions . In contrast, bis(2-chloroethyl)amino-substituted benzofurans (e.g., ) prioritize alkylation over sulfonamide-mediated interactions, suggesting divergent therapeutic applications.

Synthetic and Stability Considerations: Ethyl benzofuran-2-carboxylate’s susceptibility to hydrolysis underscores the importance of steric hindrance or electron-withdrawing groups (e.g., sulfonyl) in stabilizing the target compound.

Biological Activity

Ethyl 3-(4-(phenylsulfonyl)butanamido)benzofuran-2-carboxylate is a complex organic compound classified as a benzofuran derivative. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a benzofuran ring, an amide group, and a phenylsulfonyl moiety. This unique combination of functional groups contributes to its diverse biological activities.

| Property | Details |

|---|---|

| IUPAC Name | Ethyl 3-[4-(benzenesulfonyl)butanoylamino]-1-benzofuran-2-carboxylate |

| Molecular Formula | C21H21NO6S |

| Molecular Weight | 405.46 g/mol |

| CAS Number | 922849-56-7 |

The biological activity of Ethyl 3-(4-(phenylsulfonyl)butanamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets, including enzymes and receptors. The benzofuran structure facilitates binding through π-π interactions and hydrogen bonding, which can enhance its affinity for biological targets.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, notably in studies focusing on α-glucosidase inhibition, which is relevant for diabetes management .

- Cytotoxicity : Research indicates that certain derivatives exhibit selective cytotoxicity against tumorigenic cell lines while being non-cytotoxic to normal cells, suggesting their potential as anticancer agents .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of Ethyl 3-(4-(phenylsulfonyl)butanamido)benzofuran-2-carboxylate. For instance, derivatives of benzofuran compounds have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. Notably, certain analogs showed significant inhibitory effects on cell proliferation in vitro.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8e | 3T3 | >150 |

| 8l | 3T3 | >150 |

| 8f | 3T3 | >150 |

| 8n | 3T3 | >150 |

These results indicate that while these compounds are not cytotoxic at high concentrations, they may still possess selective anticancer properties at lower doses .

Enzymatic Activity

The compound has been studied for its inhibitory effects on enzymes involved in metabolic pathways:

- α-Glucosidase Inhibition : Compounds derived from the benzofuran scaffold have shown promising results in inhibiting α-glucosidase activity, which is crucial for managing postprandial blood glucose levels in diabetic patients .

Case Studies

- Study on α-Glucosidase Inhibition : A study synthesized new derivatives based on the benzofuran framework and evaluated their efficacy against α-glucosidase. The most potent compounds exhibited IC50 values significantly lower than existing inhibitors, indicating a higher efficacy in managing glucose levels .

- Cytotoxicity Assessment : In another study assessing cytotoxicity against various cancer cell lines, several analogs demonstrated selective toxicity towards cancerous cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Q & A

Q. What are the key synthetic challenges in preparing Ethyl 3-(4-(phenylsulfonyl)butanamido)benzofuran-2-carboxylate, and how can they be addressed methodologically?

Answer: The synthesis involves multi-step reactions, including:

- Benzofuran core construction : Cyclization of substituted phenols with α,β-unsaturated carbonyls under acid/base catalysis .

- Sulfonamide coupling : Reacting 4-(phenylsulfonyl)butanoic acid with the benzofuran amine intermediate. Activation via carbodiimide reagents (e.g., EDC/HOBt) is critical to minimize racemization .

- Esterification : Ethyl ester formation using ethanol under acidic conditions (e.g., H₂SO₄ catalysis) .

Challenges : Competing side reactions (e.g., over-sulfonylation) and purification of intermediates. Use HPLC-MS for real-time monitoring and column chromatography (silica gel, gradient elution) to isolate pure intermediates .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm regiochemistry of the benzofuran ring (e.g., coupling constants for substituents at C3) and sulfonamide linkage .

- FT-IR : Verify sulfonyl (SO₂, ~1350–1150 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functional groups .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the sulfonamide coupling step?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilicity of the amine intermediate .

- Temperature control : Maintain 0–5°C during coupling to suppress side reactions (e.g., sulfonate hydrolysis) .

- Catalyst screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve efficiency. DOE (Design of Experiments) protocols can identify optimal molar ratios and reaction times .

- Byproduct analysis : Use LC-TOF-MS to detect sulfonic acid derivatives, which indicate incomplete coupling .

Q. What strategies resolve contradictions in reported bioactivity data for benzofuran-sulfonamide hybrids?

Answer: Discrepancies may arise from:

- Impurity profiles : Trace solvents (e.g., DMSO) or unreacted intermediates can confound bioassays. Validate purity via HPLC-DAD (>98% purity threshold) .

- Assay variability : Standardize in vitro protocols (e.g., consistent cell lines, ATP-based viability assays) .

- Structural analogs : Compare activity of the target compound with analogs lacking the phenylsulfonyl group to isolate pharmacophore contributions .

Q. How should researchers design experiments to assess environmental stability and degradation pathways?

Answer:

- Hydrolytic stability : Expose the compound to pH 2–12 buffers (37°C, 24–72 hrs) and monitor degradation via UPLC-QDa . Major degradation products (e.g., free carboxylic acid from ester hydrolysis) indicate susceptibility to aqueous conditions .

- Photolytic studies : Use UV chambers (λ = 254–365 nm) to simulate sunlight exposure. LC-HRMS identifies photo-oxidation byproducts (e.g., sulfoxide derivatives) .

- Ecotoxicity screening : Pair degradation data with Daphnia magna or algae growth inhibition assays to assess ecological risks .

Q. What computational methods support the rational design of derivatives with enhanced target binding?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2 or kinases). Focus on sulfonamide’s hydrogen-bonding with active-site residues .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

- MD simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS) to identify derivatives with prolonged target residence .

Data Analysis & Reporting

Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) across studies?

Answer:

- Solvent referencing : Ensure chemical shifts are calibrated to the same solvent (e.g., CDCl₃ vs. DMSO-d₆) .

- Dynamic effects : Rotameric equilibria in sulfonamides can cause split signals. Use variable-temperature NMR (−40°C to 80°C) to coalesce peaks .

- Cross-validation : Compare with calculated shifts (e.g., DFT-based NMR prediction at B3LYP/6-31G* level) .

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- ANOVA with post-hoc tests : Compare efficacy across derivatives (p < 0.05 threshold, Bonferroni correction) .

- Residual analysis : Identify outliers using studentized residuals (>3σ) to exclude experimental artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.